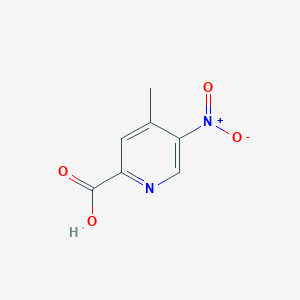

4-Methyl-5-nitro-2-pyridinecarboxylic acid

Descripción general

Descripción

“4-Methyl-5-nitro-2-pyridinecarboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound is used in biological studies for the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A .

Synthesis Analysis

The synthesis of “4-Methyl-5-nitro-2-pyridinecarboxylic acid” could potentially involve the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular formula of “4-Methyl-5-nitro-2-pyridinecarboxylic acid” is C7H6N2O4 . The molecular weight is 168.1070 .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives are significant in the pharmaceutical industry due to their presence in many natural products and drugs4-Methyl-5-nitro-2-pyridinecarboxylic acid is utilized in the synthesis of these compounds, which are known for their biological activity against cancer cells, microbes, and various disorders . The versatility of this compound allows for the creation of a wide range of indole derivatives, each with potential therapeutic applications.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 4-Methyl-5-nitro-2-pyridinecarboxylic acid plays a crucial role in the construction of complex molecules. Its chemical structure is conducive to further reactions, making it a valuable starting point for synthesizing various organic compounds with potential applications in medicinal chemistry and materials science .

Nano-Dielectric Materials

The nano-dielectric properties of 4-Methyl-5-nitro-2-pyridinecarboxylic acid are being explored for use in electronic applications. These materials are essential for developing smaller, more efficient electronic components that can operate at high frequencies and provide better performance in electronic devices .

Crystal Growth and Structure Analysis

This compound is also used in the study of crystal growth and structure. Understanding the crystalline perfection and thermal properties of materials like 4-Methyl-5-nitro-2-pyridinecarboxylic acid can lead to advancements in materials science, particularly in the development of new crystalline materials with specific desired properties .

Fluorescence Spectroscopy

4-Methyl-5-nitro-2-pyridinecarboxylic acid: has applications in fluorescence spectroscopy, a technique used to analyze the properties of organic compounds. This method is vital for studying the behavior of molecules under various conditions and can be used in biological research and diagnostics .

Solubility Studies

The solubility of 4-Methyl-5-nitro-2-pyridinecarboxylic acid in different solvents is of interest for chemical process development. Solubility studies can inform the design of pharmaceutical formulations and influence the choice of solvents in chemical syntheses .

Safety and Hazards

Mecanismo De Acción

Nitro Compounds

Nitro compounds are a significant class of organic compounds where a nitrogen atom is bonded to an oxygen atom by a single bond and the oxygen atom is bonded to another oxygen atom by a double bond . The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded more electrophilic .

Pyridinecarboxylic Acids

Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . They share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . These compounds have a carboxylic acid group attached to a pyridine ring, which can participate in various chemical reactions.

Propiedades

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSKWMCSRGUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496645 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-nitro-2-pyridinecarboxylic acid | |

CAS RN |

5832-43-9 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)